molecular formula C2H2FNaO2 B7768574 sodium;2-fluoroacetate

sodium;2-fluoroacetate

Cat. No.: B7768574
M. Wt: 100.02 g/mol
InChI Key: JGFYQVQAXANWJU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Vorapaxar is synthesized through a multi-step process that involves the formation of several key intermediates. The synthesis begins with the preparation of the core structure, followed by the introduction of various functional groups to achieve the desired pharmacological properties. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of Vorapaxar involves large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high-quality product suitable for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

Vorapaxar undergoes several types of chemical reactions, including:

    Oxidation: Vorapaxar can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups on Vorapaxar, altering its pharmacological activity.

    Substitution: Substitution reactions can introduce new functional groups, potentially enhancing its efficacy or reducing side effects.

Common Reagents and Conditions

Common reagents used in the reactions involving Vorapaxar include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of Vorapaxar include its metabolites, which are often studied for their pharmacokinetic and pharmacodynamic properties. These metabolites can provide insights into the drug’s mechanism of action and potential side effects.

Scientific Research Applications

Vorapaxar has several scientific research applications, including:

Mechanism of Action

Vorapaxar exerts its effects by inhibiting the thrombin receptor, also known as protease-activated receptor-1 (PAR-1). This inhibition prevents thrombin-induced platelet aggregation, reducing the risk of thrombotic events. The molecular targets of Vorapaxar include the PAR-1 receptor on platelets, and its pathway involves the disruption of thrombin signaling, leading to decreased platelet activation and aggregation .

Comparison with Similar Compounds

Vorapaxar is unique among antiplatelet agents due to its specific inhibition of the PAR-1 receptor. Similar compounds include:

    Aspirin: Inhibits cyclooxygenase-1 (COX-1) to prevent platelet aggregation.

    Clopidogrel: Blocks the P2Y12 receptor on platelets, inhibiting ADP-mediated aggregation.

    Ticagrelor: Also targets the P2Y12 receptor but with a different mechanism of action compared to Clopidogrel.

Vorapaxar’s uniqueness lies in its selective inhibition of the PAR-1 receptor, which provides an alternative pathway for antiplatelet therapy, especially in patients who may not respond well to other antiplatelet agents .

Properties

IUPAC Name

sodium;2-fluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3FO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFYQVQAXANWJU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)[O-])F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2FNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;2-fluoroacetate
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sodium;2-fluoroacetate
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sodium;2-fluoroacetate
Reactant of Route 5
sodium;2-fluoroacetate
Reactant of Route 6
sodium;2-fluoroacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.